1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone dihydrochloride
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Overview
Description
1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone dihydrochloride is a chemical compound with the molecular formula C7H14Cl2N2O. It is known for its unique spirocyclic structure, which consists of a seven-membered ring containing two nitrogen atoms. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
The synthesis of 1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone dihydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of a spirocyclic amine with an acyl chloride in the presence of a base. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at low temperatures to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction results in amine derivatives .
Scientific Research Applications
1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone dihydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone dihydrochloride can be compared with other spirocyclic compounds, such as:
1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone hemioxalate: Similar in structure but differs in the counterion, which can affect its solubility and reactivity.
1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone hydrochloride: Another similar compound with a different counterion, which may influence its chemical properties and applications.
The uniqueness of this compound lies in its specific dihydrochloride form, which can offer distinct advantages in terms of stability and solubility in various solvents .
Properties
IUPAC Name |
1-(2,6-diazaspiro[3.3]heptan-2-yl)ethanone;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.2ClH/c1-6(10)9-4-7(5-9)2-8-3-7;;/h8H,2-5H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEMJBDVONXADW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2(C1)CNC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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